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Compound of Interest

Compound Name: 4-Bromo-2-methylpyrimidine

Cat. No.: B146057

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of
numerous natural and synthetic bioactive compounds.[1][2] Its presence in the nucleobases of
DNA and RNA underscores its fundamental role in biological systems.[2] The unique electronic
properties of the pyrimidine ring, characterized by its electron-deficient nature, make it an
attractive synthon for the construction of diverse molecular architectures. 4-Bromo-2-
methylpyrimidine emerges as a particularly valuable intermediate, offering a reactive handle
—the bromo substituent—for a variety of cross-coupling reactions, thereby enabling the facile
introduction of molecular complexity.[3] This guide aims to provide a detailed exploration of this
key molecule, from its fundamental properties to its application in the synthesis of cutting-edge
therapeutics.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of 4-Bromo-2-
methylpyrimidine is essential for its effective utilization in synthesis and for the
characterization of its downstream products.

Physicochemical Properties

The key physicochemical properties of 4-Bromo-2-methylpyrimidine are summarized in the
table below.
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Property Value Source
CAS Number 1114560-76-7 [4][5]
Molecular Formula CsHsBrN-2 [41[5]
Molecular Weight 173.01 g/mol [4]
Appearance Liquid [5]
Purity >95% [5]
InChi Key OJPQVYZLQGRFSO- 5]
UHFFFAOYSA-N

Predicted XlogP 1.6 [4]
Topological Polar Surface Area  25.8 A2 [4]

Spectroscopic Characterization

Spectroscopic data is critical for the unambiguous identification and quality control of 4-Bromo-
2-methylpyrimidine. Below is a summary of expected spectroscopic features based on its
structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR (400 MHz, CDCIs): The proton NMR spectrum is expected to show distinct signals
for the two aromatic protons and the methyl group. The chemical shifts are influenced by the
electron-withdrawing pyrimidine nitrogens and the bromine atom. Based on structurally
similar compounds, the aromatic protons would likely appear as doublets in the range of
7.0-8.5 ppm, while the methyl protons would present as a singlet around o 2.5 ppm.[6]

e 13C NMR (100 MHz, CDCIs): The carbon NMR spectrum will reveal three distinct signals for
the pyrimidine ring carbons and one for the methyl carbon. The carbon attached to the
bromine (C4) would be significantly influenced by the halogen's electronegativity and would
likely appear around & 130-140 ppm. The other ring carbons and the methyl carbon would
have characteristic shifts based on their electronic environment.[6]

Mass Spectrometry (MS)
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Mass spectrometry is a powerful tool for confirming the molecular weight and elemental
composition. The mass spectrum of 4-Bromo-2-methylpyrimidine will exhibit a characteristic
isotopic pattern due to the presence of bromine (“°Br and 8Br in an approximate 1:1 ratio).

Adduct Predicted m/z
[M+H]* 172.97089
M+Na]* 194.95283

[

[M]* 171.96306

Data sourced from PubChemlLite.[7]

Synthesis and Purification

The synthesis of 4-Bromo-2-methylpyrimidine is a critical first step for its utilization in more
complex molecular constructions. A general and efficient one-pot method for the synthesis of 4-
bromopyrimidines has been reported, which can be adapted for the preparation of the title
compound.[8]

Synthetic Workflow

The synthesis involves the cyclization of an appropriate N-(cyanovinyl)amidine precursor in the
presence of dry hydrogen bromide. The electrophilicity of the nitrile carbon is enhanced by the
acidic conditions, facilitating nucleophilic attack and subsequent cyclization to form the
pyrimidine ring, with concomitant introduction of the bromo substituent at the 4-position.
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Caption: General synthetic workflow for 4-bromopyrimidines.

Experimental Protocol

The following is a representative protocol adapted from the literature for the synthesis of 4-

bromopyrimidines.[8]

Reaction Setup: To a solution of the appropriate N-cyanovinylamidine (1.0 eq) in anhydrous
1,4-dioxane, add a saturated solution of dry hydrogen bromide in 1,4-dioxane.

Reaction Execution: Stir the resulting mixture at room temperature for 2-4 hours, monitoring
the reaction progress by Thin Layer Chromatography (TLC).

Work-up: Upon completion, pour the reaction mixture into crushed ice.

Isolation and Purification: Collect the resulting precipitate by filtration, wash with cold water,
and dry under vacuum. The crude product can be further purified by recrystallization or
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column chromatography to yield pure 4-Bromo-2-methylpyrimidine.

Chemical Reactivity and Key Transformations

The synthetic utility of 4-Bromo-2-methylpyrimidine lies in the reactivity of its C-Br bond,
which readily participates in palladium-catalyzed cross-coupling reactions. This allows for the
strategic formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental
transformations in the synthesis of complex organic molecules.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an
organohalide and an organoboron compound. 4-Bromo-2-methylpyrimidine is an excellent
substrate for this reaction, allowing for the introduction of a wide variety of aryl and heteroaryl
substituents at the 4-position.[3][9]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl
halide with an amine. This reaction is particularly important in medicinal chemistry for the
synthesis of arylamines, which are common motifs in drug molecules.[1][10]

Suzukl -Miyaura Couphng Buchwald -Hartwig Amlnatlon\
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Caption: Key cross-coupling reactions of 4-Bromo-2-methylpyrimidine.

Representative Suzuki Coupling Protocol

The following is a general protocol for the Suzuki coupling of a bromopyrimidine with an
arylboronic acid.[9][11]

e Reaction Setup: In an oven-dried Schlenk flask, combine 4-Bromo-2-methylpyrimidine (1.0
eq), the arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPhs)s, 2-5 mol%), and a
base (e.g., K2CO3, 2.0 eq).

 Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
» Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1).

o Reaction Execution: Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring by
TLC or LC-MS.

o Work-up and Purification: After cooling, dilute with an organic solvent (e.g., ethyl acetate),
wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the
crude product by column chromatography.

Applications in Drug Discovery: A Focus on Kinase
Inhibitors

The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors, a class of drugs that
has revolutionized the treatment of cancer and other diseases.[12][13] The 2-aminopyrimidine
moiety, in particular, is a well-established hinge-binding motif, capable of forming key hydrogen
bonds with the kinase active site. 4-Bromo-2-methylpyrimidine serves as a crucial starting
material for the synthesis of these potent and selective inhibitors.

Targeting Tyrosine Kinases in Cancer

Aberrant tyrosine kinase activity is a hallmark of many cancers. The Bcr-Abl fusion protein in
chronic myeloid leukemia (CML) and mutated Epidermal Growth Factor Receptor (EGFR) in
non-small cell lung cancer (NSCLC) are prime examples of oncogenic kinases that can be
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targeted by small molecule inhibitors.[12][14] Novel bromo-pyrimidine analogues have been
designed and synthesized as potent Bcr-Abl and EGFR tyrosine kinase inhibitors.[12][13][14]

lllustrative Signaling Pathway: EGFR Inhibition

The EGFR signaling pathway plays a critical role in cell proliferation, survival, and
differentiation. In certain cancers, mutations in EGFR lead to its constitutive activation, driving
uncontrolled cell growth. The diagram below illustrates how an EGFR inhibitor, potentially
synthesized from a 4-substituted-2-aminopyrimidine scaffold derived from 4-Bromo-2-
methylpyrimidine, can block this aberrant signaling.
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Caption: Simplified EGFR signaling pathway and the site of action for a pyrimidine-based
inhibitor.

Conclusion

4-Bromo-2-methylpyrimidine is a highly valuable and versatile building block in modern
organic synthesis, particularly within the realm of drug discovery. Its well-defined
physicochemical properties, accessible synthesis, and predictable reactivity in key cross-
coupling reactions make it an ideal starting point for the creation of complex and biologically
active molecules. The demonstrated utility of the pyrimidine scaffold in the design of potent
kinase inhibitors highlights the significant potential of 4-Bromo-2-methylpyrimidine in the
ongoing quest for novel and effective therapeutics. This guide has provided a comprehensive
overview of this important compound, offering both foundational knowledge and practical
insights to aid researchers in their synthetic endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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